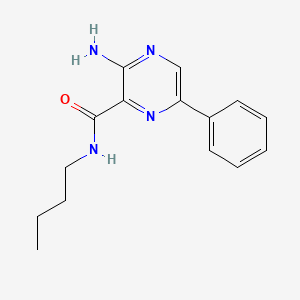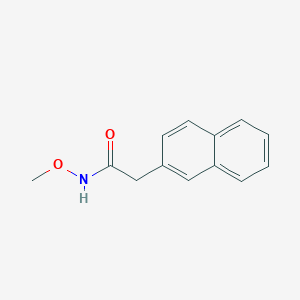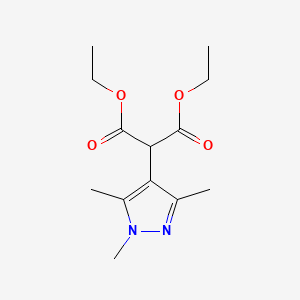![molecular formula C15H13NO5S B14303206 2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 121161-72-6](/img/structure/B14303206.png)
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of a furan ring, a methanesulfonyl group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold . This reaction is often carried out under mild conditions, using solvents such as toluene or dichloromethane, and may require the presence of a catalyst, such as a transition metal complex .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition-metal-catalyzed reactions or organocatalytic methods . These methods offer robust techniques for the construction of complex heterocyclic structures, allowing for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for the oxidation of furan-3-methanol to furan-3-carboxaldehyde.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl groups in the isoindole-1,3-dione moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction of the isoindole-1,3-dione moiety can produce various substituted isoindoline derivatives .
Scientific Research Applications
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, the presence of the furan ring and methanesulfonyl group allows for specific interactions with biological macromolecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindole-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Furan-3-methanol derivatives: Compounds containing the furan-3-methanol moiety are structurally related and undergo similar types of chemical reactions.
Uniqueness
2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the furan ring, methanesulfonyl group, and isoindole-1,3-dione moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
121161-72-6 |
|---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-[2-(furan-3-ylmethylsulfonyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO5S/c17-14-12-3-1-2-4-13(12)15(18)16(14)6-8-22(19,20)10-11-5-7-21-9-11/h1-5,7,9H,6,8,10H2 |
InChI Key |
FYHZTBNAUKSEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)CC3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


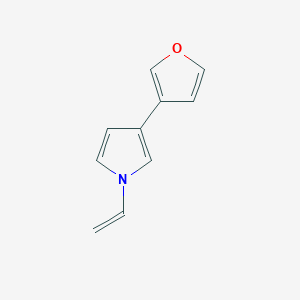
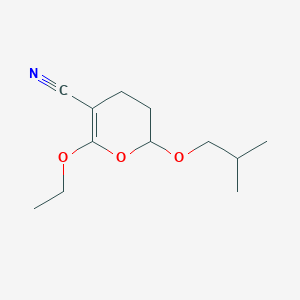
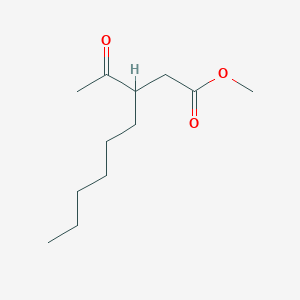
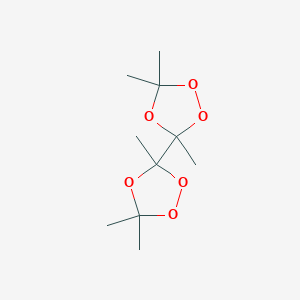
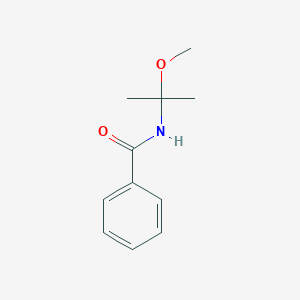
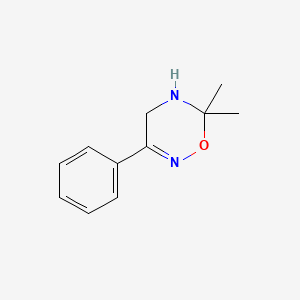
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
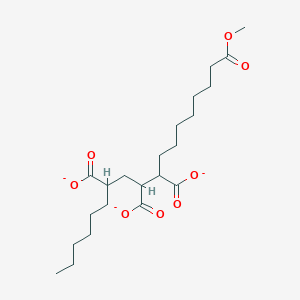
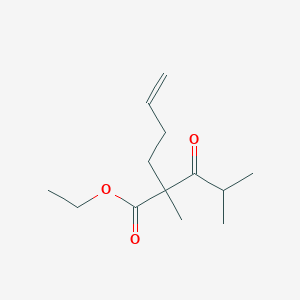
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
